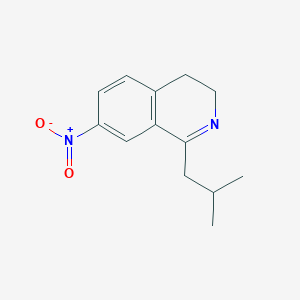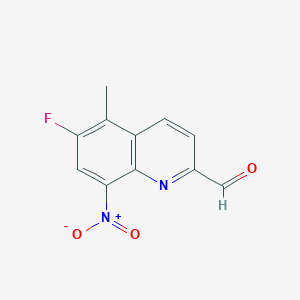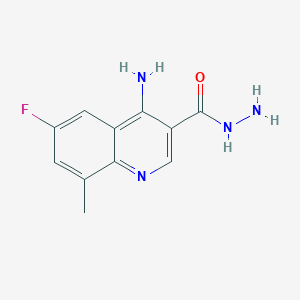![molecular formula C8H11ClN4Si B11878536 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 257298-06-9](/img/structure/B11878536.png)
4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorine atom at the 4th position and a trimethylsilyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved by dissolving 2-cyano-3-(1,3-dioxolane) ethyl propionate in ethanol, adding alkali and formamidine acetate, and heating the mixture to reflux.
Introduction of the trimethylsilyl group: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine to introduce the trimethylsilyl group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic aromatic substitution: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura coupling: This reaction involves the use of boronic acids or esters, a palladium catalyst, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water.
Major Products:
Substituted pyrazolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Biaryl compounds: Products of Suzuki-Miyaura coupling reactions are typically biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology and Medicine:
Anticancer research: Derivatives of this compound have shown promising activity against various cancer cell lines, making it a valuable scaffold for developing new anticancer agents.
Neurobiology: It has been studied for its potential role in modulating neurological pathways and receptors.
Industry:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is also explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example:
Kinase inhibition: Some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways that regulate cell growth and survival.
Apoptosis induction: Certain compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the core structure but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Pyrido[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework but differ in the position and nature of substituents, leading to variations in biological activity and chemical properties.
Uniqueness: The presence of the trimethylsilyl group in 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine imparts unique steric and electronic properties, enhancing its reactivity in certain chemical reactions and its potential as a pharmacophore in drug discovery .
Properties
CAS No. |
257298-06-9 |
|---|---|
Molecular Formula |
C8H11ClN4Si |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,1-3H3 |
InChI Key |
XWTAGHQJTVZPGN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)

![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)








